molecular formula C10H16O2 B14498720 2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester CAS No. 64701-60-6

2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester

Cat. No.: B14498720
CAS No.: 64701-60-6
M. Wt: 168.23 g/mol
InChI Key: BKBOZHPBLJGXHG-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a derivative of cyclopentene, featuring a carboxylic acid ester functional group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 2-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The compound’s reactivity is influenced by the presence of the cyclopentene ring and the ester functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

64701-60-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 1,2-dimethylcyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-4-12-9(11)10(3)7-5-6-8(10)2/h6H,4-5,7H2,1-3H3

InChI Key

BKBOZHPBLJGXHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC=C1C)C

Origin of Product

United States

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